molecular formula C30H20N4O6 B12055649 Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione CAS No. 51518-44-6

Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

Cat. No.: B12055649
CAS No.: 51518-44-6
M. Wt: 532.5 g/mol
InChI Key: CLNYWOAUAVHHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that features both aminophenyl and isoindole-dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the aminophenyl groups . The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods include the use of simple heating and relatively quick reactions to achieve high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to form stable interactions with these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is unique due to the presence of both aminophenyl and isoindole-dione groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler isoindoline-1,3-dione derivatives .

Properties

CAS No.

51518-44-6

Molecular Formula

C30H20N4O6

Molecular Weight

532.5 g/mol

IUPAC Name

bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C17H8N2O5.C13H12N2O/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-6H,(H,18,21,23)(H,19,22,24);1-8H,14-15H2

InChI Key

CLNYWOAUAVHHOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O

Related CAS

51518-44-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.